Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analog 4-Nitroaniline
The incorporation of a trifluoromethyl group significantly increases lipophilicity, a key parameter for membrane permeability and metabolic stability in drug candidates. 2-Amino-5-nitrobenzotrifluoride exhibits a calculated logP of 3.30 . In contrast, its non-fluorinated structural analog, 4-nitroaniline, has a reported logP of 1.39 [1]. This 1.91 log unit difference represents a theoretical ~80-fold increase in partition coefficient between octanol and water, indicating superior potential for crossing biological membranes and a different metabolic profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.30 |
| Comparator Or Baseline | 4-Nitroaniline: 1.39 |
| Quantified Difference | +1.91 log units |
| Conditions | Calculated logP values from authoritative chemical databases. |
Why This Matters
Higher lipophilicity is a critical design feature for central nervous system (CNS) drugs and for improving oral bioavailability, making this compound a preferred intermediate when these properties are required in the final active pharmaceutical ingredient (API).
- [1] PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. View Source
